molecular formula C16H20N2O2 B061864 tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 168824-94-0

tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B061864
CAS No.: 168824-94-0
M. Wt: 272.34 g/mol
InChI Key: GFJCZDJPSXKGSF-UHFFFAOYSA-N
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Description

tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a Boc-protected β-carboline derivative of significant value in synthetic organic and medicinal chemistry. This compound serves as a crucial synthetic intermediate, particularly in the construction of complex alkaloid frameworks and pharmaceutical agents. Its core structure is based on the 1,2,3,4-tetrahydro-β-carboline (tryptoline) scaffold, a privileged structure found in numerous biologically active natural products and drugs. The tert-butoxycarbonyl (Boc) protecting group effectively masks the secondary amine, enhancing the compound's stability and allowing for selective functionalization at other reactive sites during multi-step synthetic sequences.

Properties

IUPAC Name

tert-butyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJCZDJPSXKGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593270
Record name tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168824-94-0
Record name tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted indole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has demonstrated that derivatives of pyridoindole compounds exhibit significant anticancer properties. A study highlighted that tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate showed promising results in inhibiting the growth of specific cancer cell lines through apoptosis induction mechanisms .

Neuroprotective Effects : The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Biochemical Applications

Enzyme Inhibition Studies : The compound has been used in studies focusing on enzyme inhibition, particularly in relation to metabolic pathways involving cytochrome P450 enzymes. Its role as an inhibitor can provide insights into drug metabolism and potential interactions with other pharmaceutical agents .

Antioxidant Properties : Research indicates that this compound possesses antioxidant properties, which can be beneficial in reducing oxidative stress in biological systems. This aspect is particularly relevant for developing therapeutic agents aimed at oxidative stress-related conditions .

Material Science

Polymer Chemistry : The compound serves as a versatile building block in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Research

In a study conducted by Kikuchi et al., this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM . This study underscores the potential of this compound as a lead structure for developing novel anticancer agents.

Case Study 2: Neuroprotective Mechanism Exploration

A recent investigation into the neuroprotective effects of pyridoindole compounds revealed that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The study suggested that the compound modulates reactive oxygen species (ROS) levels and enhances cellular antioxidant defenses .

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl carbamate group is a common protective moiety in indole derivatives. Substitutions at positions 1, 6, 8, or 9 significantly alter physicochemical properties. Below is a comparative table of analogs synthesized via Pictet-Spengler or nucleophilic substitution reactions:

Compound ID Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound None (parent structure) 88 145–146 IR: 1,655 cm⁻¹ (C=O); ¹H-NMR: δ 1.51 (t-Bu)
8b 8-Methyl 85 167–168 IR: 1,665 cm⁻¹ (C=O); ¹H-NMR: δ 2.44 (CH₃)
8c 8-Methoxy 84 170–171 IR: 1,655 cm⁻¹ (C=O); ¹H-NMR: δ 3.82 (OCH₃)
8d 8-Bromo 82 177–178 IR: 1,465 cm⁻¹; ¹H-NMR: δ 7.97 (Ar-Br)
8h (Benzyl analog) Benzyl carbamate 90 115–117 IR: 1,701 cm⁻¹ (C=O); ¹H-NMR: δ 5.20 (Bn-CH₂)
164 1-(3-Nitrophenyl) 81 N/A Molecular Formula: C₂₂H₂₃N₃O₄; Yellow solid
178 1-(3-Nitro), 9-Methyl 74 N/A Molecular Formula: C₂₃H₂₅N₃O₄; Yellow solid

Key Observations:

  • Melting Points : tert-Butyl derivatives (e.g., 8a–e) exhibit higher melting points (145–186°C) compared to benzyl-substituted analogs (115–117°C), likely due to enhanced crystallinity from the bulky tert-butyl group .
  • Spectral Signatures : The tert-butyl carbamate carbonyl stretch (IR: ~1,655 cm⁻¹) is consistent across analogs. Bromo and nitro substituents induce downfield shifts in aromatic protons (e.g., δ 7.97 for 8d) .

Structure-Activity Relationship (SAR) :

  • Phenyl Substitution : Enhances anticancer activity by promoting π-π interactions with biological targets .

Stability and Reactivity

  • Thermal Stability : tert-Butyl derivatives (melting points >145°C) are more thermally stable than benzyl analogs, which decompose at lower temperatures .
  • Chemical Reactivity: The tert-butyl group resists hydrolysis under basic conditions, whereas benzyl carbamates (e.g., 8h) are susceptible to hydrogenolysis .

Biological Activity

Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate (CAS No. 168824-94-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₆H₂₀N₂O₂
  • Molecular Weight : 272.34 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 424.3 °C
  • Flash Point : 210.4 °C

These properties indicate that the compound is stable under standard laboratory conditions and has a relatively high boiling point, suggesting potential utility in various chemical reactions and formulations.

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its interaction with various biological targets, including receptors involved in pain modulation and neuroprotection.

Pain Modulation

Recent studies have highlighted the compound's potential as a non-selective agonist for cannabinoid receptors CB1 and CB2, which play crucial roles in pain perception and modulation. For instance, a study demonstrated that certain derivatives of pyridoindole compounds exhibit significant analgesic effects in animal models of neuropathic pain by activating these receptors .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In vitro assays have shown that it can inhibit neuronal apoptosis induced by oxidative stress, suggesting its potential application in neurodegenerative diseases . This activity is particularly relevant for conditions such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. Variations in the indole structure can also significantly influence biological activity:

Compound VariantCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Ratio
Tert-butyl variant36.0 ± 8.313.0 ± 2.12.77
Other derivativesVariesVariesVaries

The table above summarizes the binding affinities of various derivatives at CB1 and CB2 receptors, illustrating how structural modifications can impact their efficacy as cannabinoid receptor modulators .

Case Studies

  • Analgesic Properties : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain behaviors compared to control groups. The analgesic effect was attributed to its action on CB2 receptors, which are known to mediate anti-inflammatory effects .
  • Neuroprotection in Models of Oxidative Stress : In vitro experiments showed that the compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors. This suggests a protective mechanism possibly through antioxidant activity or modulation of apoptotic pathways .

Q & A

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of (S)-configured isobutyl groups in dicarboxylate derivatives ensures enantioselective cyclization, confirmed by optical rotation and chiral HPLC .
  • Asymmetric Catalysis : Rhodium-catalyzed allylic amidation achieves >90% enantiomeric excess (ee) in β-carboline building blocks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

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